

Propargyl-PEG2-CH₂COOH molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propargyl-PEG2-CH₂COOH*

Cat. No.: *B3170540*

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In-Depth Technical Guide: Propargyl-PEG2-CH₂COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and applications of **Propargyl-PEG2-CH₂COOH**, a bifunctional linker integral to the advancement of targeted protein degradation and bioconjugation strategies.

Core Molecular Data

Propargyl-PEG2-CH₂COOH is a versatile molecule utilized primarily as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal alkyne (propargyl group) for click chemistry applications and a carboxylic acid for amide bond formation, connected by a hydrophilic polyethylene glycol (PEG) spacer.

Property	Data
Chemical Formula	C ₉ H ₁₄ O ₅
Molecular Weight	202.21 g/mol [1][2]
Exact Mass	202.0800[1]
CAS Number	944561-46-0[1][2][3]
Synonyms	2-(2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethoxy)acetic acid[1]

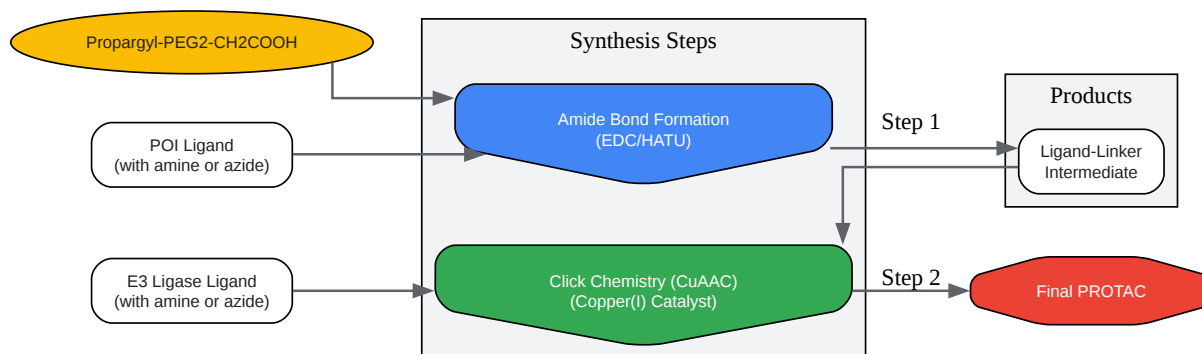
Application in PROTAC Synthesis

Propargyl-PEG2-CH₂COOH is a key building block in the modular synthesis of PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The PEG linker component enhances the solubility and can improve the cell permeability of the resulting PROTAC molecule.[4]

The bifunctional nature of **Propargyl-PEG2-CH₂COOH** allows for the sequential conjugation of a POI-binding ligand and an E3 ligase-binding ligand. The carboxylic acid can be activated to react with an amine-containing ligand, while the propargyl group can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to conjugate with an azide-functionalized ligand.[1][3]

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a general workflow for the synthesis of a PROTAC using **Propargyl-PEG2-CH₂COOH**. This workflow demonstrates the two primary conjugation strategies: amide bond formation and click chemistry.



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- To cite this document: BenchChem. [Propargyl-PEG2-CH2COOH molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3170540#propargyl-peg2-ch2cooh-molecular-weight-and-formula\]](https://www.benchchem.com/product/b3170540#propargyl-peg2-ch2cooh-molecular-weight-and-formula)

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